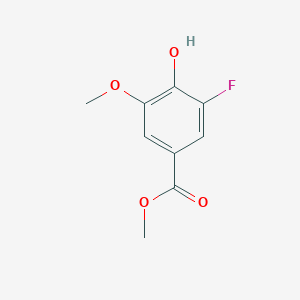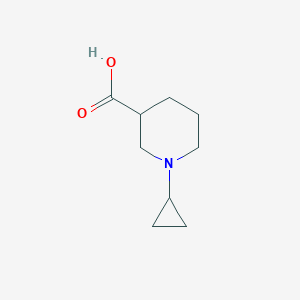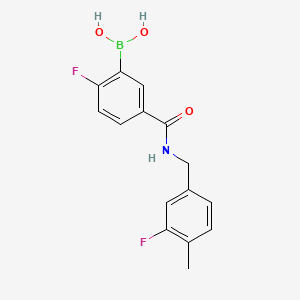
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative used primarily in laboratory research. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluoro-5-bromobenzene with 3-fluoro-4-methylbenzylamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The resulting intermediate is then treated with boronic acid to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Reactions often involve halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters
Reduction: Hydroxyl derivatives
Substitution: Various substituted aromatic compounds
Applications De Recherche Scientifique
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is widely used in scientific research, including:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the development of molecular probes and imaging agents.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group facilitates the transfer of an aryl or vinyl group to a palladium catalyst, leading to the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(4-methylbenzylcarbamoyl)benzeneboronic acid
Uniqueness
2-Fluoro-5-(3-fluoro-4-methylbenzylcarbamoyl)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its dual fluoro and methylbenzylcarbamoyl groups make it particularly useful in specialized synthetic applications.
Propriétés
Formule moléculaire |
C15H14BF2NO3 |
|---|---|
Poids moléculaire |
305.09 g/mol |
Nom IUPAC |
[2-fluoro-5-[(3-fluoro-4-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H14BF2NO3/c1-9-2-3-10(6-14(9)18)8-19-15(20)11-4-5-13(17)12(7-11)16(21)22/h2-7,21-22H,8H2,1H3,(H,19,20) |
Clé InChI |
LZBLIQJRKZLMQM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NCC2=CC(=C(C=C2)C)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


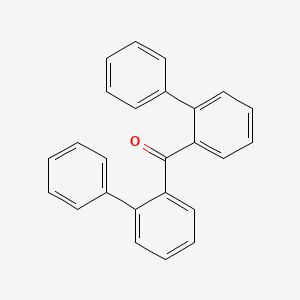
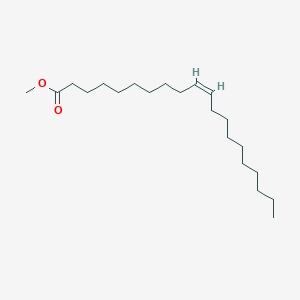
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-3-carbaldehyde](/img/structure/B13408822.png)


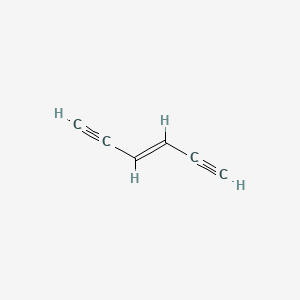
![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)

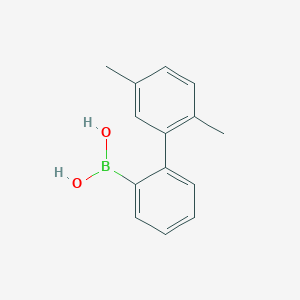
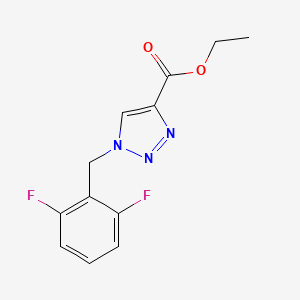
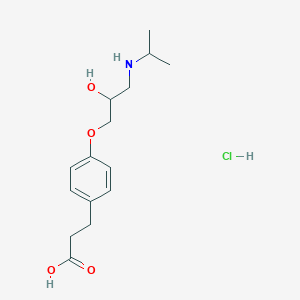
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)
